2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid
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Overview
Description
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid typically involves the protection of the amine group in piperazine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The Boc group can be removed under oxidative conditions.
Reduction: Reduction reactions can target the piperazine ring or other functional groups.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride is often used for the reduction of amide derivatives to alcohols.
Substitution: The Boc group can be selectively cleaved using aluminum chloride or trimethylsilyl iodide followed by methanolysis.
Major Products Formed
The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid involves the interaction of the Boc-protected amine with specific molecular targets. The Boc group provides steric protection, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another Boc-protected compound used as a semi-flexible linker in PROTAC development.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic synthesis applications.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-3-isopropylpiperazin-1-YL)acetic acid is unique due to its specific structure, which combines the Boc-protected amine with an isopropyl-substituted piperazine ring. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)11-8-15(9-12(17)18)6-7-16(11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,18) |
InChI Key |
UJWGRAUJANJVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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